3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone
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Overview
Description
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF5O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to alcohols using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted acetophenones, carboxylic acids, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced stability under various conditions .
Properties
Molecular Formula |
C9H4BrF5O |
---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
1-[3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c1-3(16)6-7(11)4(9(13,14)15)2-5(10)8(6)12/h2H,1H3 |
InChI Key |
FJEAXHPNEPJULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)C(F)(F)F)F |
Origin of Product |
United States |
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